1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
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Overview
Description
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with 4-hydroxycoumarin, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, especially in the presence of strong bases or nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups or additional ring structures.
Scientific Research Applications
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases, such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins or nucleic acids, ultimately affecting cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide stands out due to its unique combination of structural features and reactivity. Similar compounds include:
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid: Known for its use in organic synthesis and as a precursor for more complex molecules.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Utilized in fluorescent dyes and pharmacological research.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Noted for its applications in material science and as a photochromic compound.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various scientific endeavors.
Properties
IUPAC Name |
1-oxo-N,3-diphenyl-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(23-18-9-5-2-6-10-18)16-11-12-19-17(13-16)14-20(26-22(19)25)15-7-3-1-4-8-15/h1-13,20H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZPLYGSIUAMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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